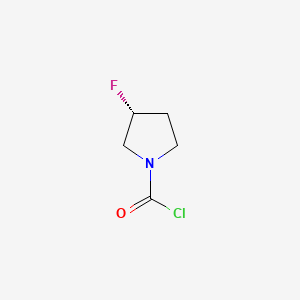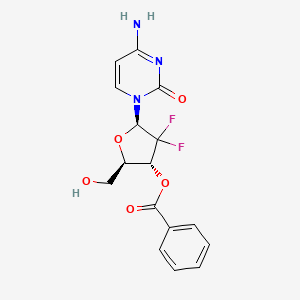
Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H18BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor. One common method involves the reaction of tert-butyl 3-(hydroxymethyl)-3-cyanopyrrolidine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding amine.
Oxidation: Products vary depending on the oxidizing agent and conditions but may include carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(hydroxymethyl)-3-cyanopyrrolidine-1-carboxylate: A precursor in the synthesis of the target compound.
Tert-butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate: A similar compound with a chlorine atom instead of bromine.
Tert-butyl 3-(methyl)-3-cyanopyrrolidine-1-carboxylate: A related compound lacking the halogen substituent.
Uniqueness
Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H17BrN2O2 |
|---|---|
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17BrN2O2/c1-10(2,3)16-9(15)14-5-4-11(6-12,7-13)8-14/h4-6,8H2,1-3H3 |
Clave InChI |
QSGIBMAWWXXRHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)
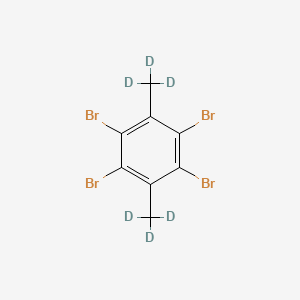
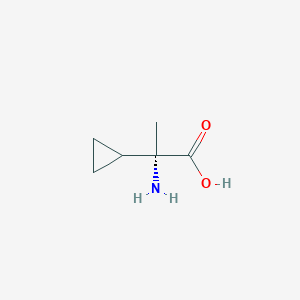
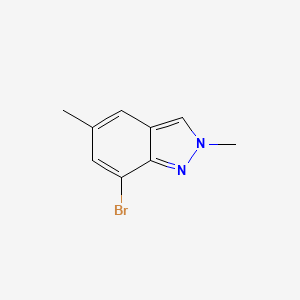
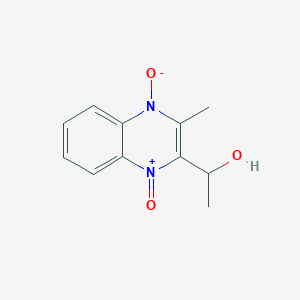
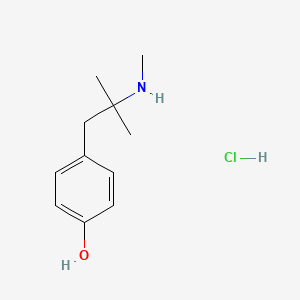
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
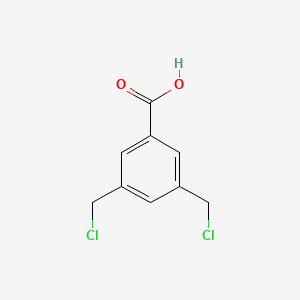

![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
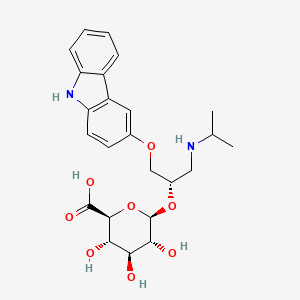
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
